molecular formula C22H20N2O3S B2616475 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide CAS No. 921870-35-1

2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide

Cat. No. B2616475
CAS RN: 921870-35-1
M. Wt: 392.47
InChI Key: UECOWNKIRKWXKH-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide, also known as DMPTA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has been the subject of a number of scientific studies due to its potential therapeutic applications. One area of interest is in the treatment of cancer, as this compound has been shown to inhibit the growth of cancer cells in vitro. Other potential applications include the treatment of inflammation, pain, and neurological disorders.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. Studies in animal models have shown that this compound can reduce pain and improve neurological function. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research. This compound has also been shown to be relatively stable, which allows for long-term storage and use in experiments. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are a number of future directions for research on 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide. One area of interest is in the development of this compound-based therapies for cancer and other diseases. Additional studies are needed to determine the optimal dosage and administration route for this compound, as well as its safety and efficacy in humans. Further research is also needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted therapies.

Synthesis Methods

2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide can be synthesized through a multistep process that involves the reaction of 2,4-dimethylacetophenone with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with 7-methoxy-2-benzofuran carboxaldehyde. The final step involves the acetylation of the thiazole nitrogen with acetic anhydride. The synthesis of this compound has been described in detail in a number of scientific publications.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-13-7-8-15(14(2)9-13)11-20(25)24-22-23-17(12-28-22)19-10-16-5-4-6-18(26-3)21(16)27-19/h4-10,12H,11H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECOWNKIRKWXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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